molecular formula C14H11ClN2O B11991441 n'-Benzylidene-4-chlorobenzohydrazide CAS No. 31061-81-1

n'-Benzylidene-4-chlorobenzohydrazide

Katalognummer: B11991441
CAS-Nummer: 31061-81-1
Molekulargewicht: 258.70 g/mol
InChI-Schlüssel: UDQISSHIEPUOLJ-MHWRWJLKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

n’-Benzylidene-4-chlorobenzohydrazide is an organic compound with the molecular formula C14H11ClN2O and a molecular weight of 258.71 g/mol It is a derivative of benzohydrazide, characterized by the presence of a benzylidene group and a chlorine atom attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: n’-Benzylidene-4-chlorobenzohydrazide can be synthesized through the condensation reaction between 4-chlorobenzohydrazide and benzaldehyde. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . The reaction can be represented as follows:

4-chlorobenzohydrazide+benzaldehyden’-Benzylidene-4-chlorobenzohydrazide+water\text{4-chlorobenzohydrazide} + \text{benzaldehyde} \rightarrow \text{n'-Benzylidene-4-chlorobenzohydrazide} + \text{water} 4-chlorobenzohydrazide+benzaldehyde→n’-Benzylidene-4-chlorobenzohydrazide+water

Industrial Production Methods: Industrial production methods for n’-Benzylidene-4-chlorobenzohydrazide involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: n’-Benzylidene-4-chlorobenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

n’-Benzylidene-4-chlorobenzohydrazide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of n’-Benzylidene-4-chlorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, affecting their function. It may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological activities .

Vergleich Mit ähnlichen Verbindungen

Comparison: n’-Benzylidene-4-chlorobenzohydrazide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its analogs, the chlorine substituent can enhance its antimicrobial and anticancer properties, making it a valuable compound for further research and development .

Eigenschaften

CAS-Nummer

31061-81-1

Molekularformel

C14H11ClN2O

Molekulargewicht

258.70 g/mol

IUPAC-Name

N-[(E)-benzylideneamino]-4-chlorobenzamide

InChI

InChI=1S/C14H11ClN2O/c15-13-8-6-12(7-9-13)14(18)17-16-10-11-4-2-1-3-5-11/h1-10H,(H,17,18)/b16-10+

InChI-Schlüssel

UDQISSHIEPUOLJ-MHWRWJLKSA-N

Isomerische SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)Cl

Kanonische SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.